molecular formula C11H21NO B13179141 3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol

3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13179141
M. Wt: 183.29 g/mol
InChI Key: BWUAFIQTRFLKFN-UHFFFAOYSA-N
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Description

3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol is a propanolamine derivative featuring a cyclohexene ring, a primary amino group, and two methyl substituents at the C2 position. The cyclohex-3-en-1-yl group introduces unsaturation, which may enhance reactivity in cycloaddition or hydrogenation reactions compared to saturated analogs.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-amino-1-cyclohex-3-en-1-yl-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H21NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-4,9-10,13H,5-8,12H2,1-2H3

InChI Key

BWUAFIQTRFLKFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1CCC=CC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of cyclohex-3-en-1-yl derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the use of cyclohex-3-en-1-yl bromide, which reacts with 2,2-dimethylpropan-1-ol in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexene ring and dimethylpropanol moiety contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs vary primarily in the substituent attached to the propanol backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Source
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol Cyclohex-3-en-1-yl C₁₁H₂₁NO 183.30 (calculated) Unsaturated ring, potential for π-π interactions Inferred
3-Amino-1-cyclohexyl-2,2-dimethylpropan-1-ol Cyclohexyl (saturated) C₁₁H₂₃NO 185.31 Higher stability, reduced reactivity
3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Furan-3-yl (heterocyclic) C₉H₁₇NO₂ 183.24 (calculated) Aromatic, polar O atom, discontinued
3-Amino-1-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol 5-Chlorothiophen-2-yl C₉H₁₄ClNOS 219.73 S and Cl enhance lipophilicity
3-(Dimethylamino)-2,2-dimethylpropan-1-ol Dimethylamino C₇H₁₇NO 131.22 Tertiary amine, higher basicity

Functional Implications

Cyclohexene vs. Cyclohexyl (Saturated Analog): The unsaturated cyclohexene ring in the target compound may confer greater conformational flexibility and reactivity (e.g., in Diels-Alder reactions) compared to the saturated cyclohexyl analog . However, the saturated analog (C₁₁H₂₃NO) exhibits marginally higher molecular weight due to additional hydrogen atoms.

The 5-chlorothiophene derivative (C₉H₁₄ClNOS) combines sulfur’s electron-rich nature with chlorine’s electronegativity, likely increasing lipophilicity and bioavailability .

Amino Group Modifications: Replacing the primary amino group with a dimethylamino group () results in a tertiary amine, enhancing lipophilicity and altering pH-dependent solubility. This modification is critical in drug design for optimizing membrane permeability.

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